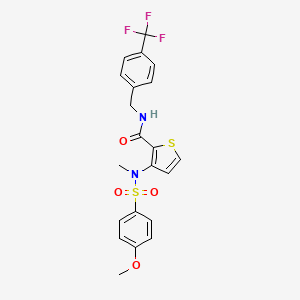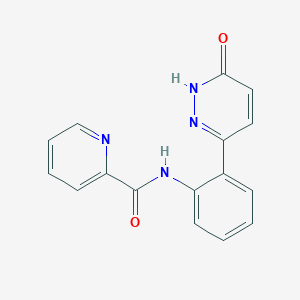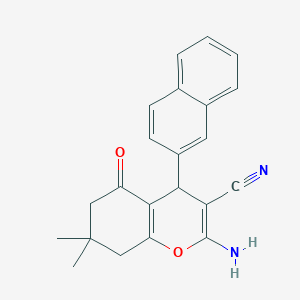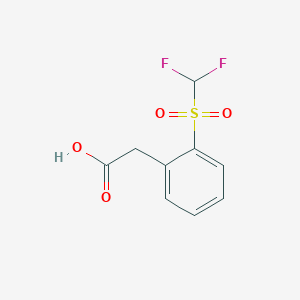
2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties
Research has shown the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which have been evaluated for their antimicrobial and antifungal activities. These compounds exhibit significant performance against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (S. Y. Hassan, 2013).
Anti-inflammatory and Antimicrobial Agents
Another study focused on the synthesis of pyrazolyl benzenesulfonamide derivatives, demonstrating their anti-inflammatory and antimicrobial properties. Some compounds in this series showed superior performance compared to indomethacin, a commonly used anti-inflammatory drug, highlighting their potential as safer alternatives for treating inflammation and bacterial infections (A. Bekhit, H. Ashour, Yasser S Abdel Ghany, A. Bekhit, A. Baraka, 2008).
Antidiabetic Agents
The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives has been investigated for their antidiabetic properties. Preliminary biological screening indicated significant hypoglycemic activity, showcasing the potential of these compounds in diabetes treatment (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).
Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities
Celecoxib derivatives were synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising results in various biological assays, indicating their potential in treating multiple conditions (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpınar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, T. Talele, 2013).
Novel Applications and Studies
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with herbicidal activity, particularly against dicotyledonous weed species. This indicates their potential application in agriculture for weed management (J. Eussen, J. Thus, Koos Wellinga, B. Stork, 1990).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Derivatives
The synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds were explored. These compounds showed significant activity against various bacteria and fungi, further emphasizing the role of pyrazole derivatives in developing new antimicrobial drugs (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Propiedades
IUPAC Name |
2-bromo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2S/c16-12-3-1-2-4-15(12)24(22,23)19-8-10-21-9-5-13(20-21)14-11-17-6-7-18-14/h1-7,9,11,19H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJKATXVDZWFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)



![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)
![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)
![Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2704628.png)
![(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2704629.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704634.png)

![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)
